2-methoxy-N-(4-methoxybenzyl)pyrimidine-5-carboxamide
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Overview
Description
2-methoxy-N-(4-methoxybenzyl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 2-methoxy-N-(4-methoxybenzyl)pyrimidine-5-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methoxypyrimidine with 4-methoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-methoxy-N-(4-methoxybenzyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
2-methoxy-N-(4-methoxybenzyl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-methoxybenzyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar compounds to 2-methoxy-N-(4-methoxybenzyl)pyrimidine-5-carboxamide include other pyrimidine derivatives such as:
2-methoxypyrimidine: A simpler pyrimidine derivative with similar chemical properties.
4-methoxybenzylamine: A related compound used in the synthesis of various organic molecules.
Pyrimidine-5-carboxamide: Another pyrimidine derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15N3O3 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-methoxy-N-[(4-methoxyphenyl)methyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H15N3O3/c1-19-12-5-3-10(4-6-12)7-15-13(18)11-8-16-14(20-2)17-9-11/h3-6,8-9H,7H2,1-2H3,(H,15,18) |
InChI Key |
VRFMSVMERBYKBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CN=C(N=C2)OC |
Origin of Product |
United States |
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